molecular formula C9H8ClN B13005671 4-Chloro-3-ethylbenzonitrile

4-Chloro-3-ethylbenzonitrile

Cat. No.: B13005671
M. Wt: 165.62 g/mol
InChI Key: CDEWCJIESNSKTG-UHFFFAOYSA-N
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Description

4-Chloro-3-ethylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-ethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with ethylating agents under specific conditions. Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-chlorobenzonitrile is reacted with an ethyl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: 4-substituted-3-ethylbenzonitriles.

    Reduction: 4-chloro-3-ethylbenzylamine.

    Oxidation: 4-chloro-3-ethylbenzoic acid.

Scientific Research Applications

4-Chloro-3-ethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

    4-Chlorobenzonitrile: Similar structure but lacks the ethyl group.

    3-Ethylbenzonitrile: Similar structure but lacks the chlorine atom.

    4-Chloro-3-methylbenzonitrile: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: 4-Chloro-3-ethylbenzonitrile is unique due to the presence of both chlorine and ethyl substituents on the benzene ring. This dual substitution imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

4-chloro-3-ethylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3

InChI Key

CDEWCJIESNSKTG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)Cl

Origin of Product

United States

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